2-Aminoadenosine

Vue d'ensemble

Description

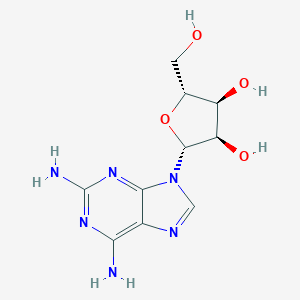

2-Aminoadenosine is a purine nucleoside.

Mécanisme D'action

Target of Action

2-Aminoadenosine is an adenosine analog . .

Mode of Action

As an adenosine analog, it may interact with adenosine receptors and influence their activity . .

Biochemical Pathways

It’s been found that this compound can be deaminated by adenosine deaminase , which suggests it may be involved in the purine metabolism pathway.

Result of Action

As an adenosine analog, it may have similar effects to adenosine, which is known to act as a smooth muscle vasodilator and has been shown to inhibit cancer progression . .

Analyse Biochimique

Biochemical Properties

2-Aminoadenosine interacts with various biomolecules in biochemical reactions. The presence of the additional amino group in this compound allows it to form three hydrogen bonds, enhancing the stability of the double helix .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that this compound is a part of purine metabolism, and it may interact with various enzymes or cofactors within this pathway .

Activité Biologique

2-Aminoadenosine (2-AD) is a purine nucleoside derivative that has garnered attention due to its unique biological properties and potential therapeutic applications. This article reviews the biological activity of 2-AD, focusing on its structural characteristics, mechanisms of action, and implications in various biological contexts.

Structural Characteristics

This compound is chemically defined as 2-amino-6-(hydroxymethyl)purine riboside. Its structure allows it to participate in hydrogen bonding and base pairing similar to adenosine, but with enhanced affinity for certain nucleobases. For instance, it exhibits increased binding to uridine compared to adenosine, which may enhance its effectiveness in antisense applications .

The biological activity of 2-AD can be attributed to several mechanisms:

- Base Pairing Properties : 2-AD can form stable base pairs with thymine, which is particularly significant in the context of certain viral and bacterial DNA systems where it replaces adenine. This substitution can lead to altered melting temperatures and increased resistance to endonuclease activity, making it a valuable tool for genetic engineering .

- Readthrough Activity : Research indicates that 2-AD can promote readthrough of UGA nonsense mutations in mRNA, leading to the synthesis of full-length functional proteins. This property was demonstrated in studies where 2-AD treatment resulted in significantly increased luciferase activity in cells with UGA mutations, suggesting its potential as a therapeutic agent for genetic disorders caused by nonsense mutations .

- DNA Repair Mechanisms : this compound has been shown to facilitate the repair of DNA lesions, particularly cyclobutane pyrimidine dimers (CPDs), under prebiotic conditions. Its electron-donating properties enhance its role in photoreversal reactions, which are critical for maintaining genomic integrity .

Biological Activities

The diverse biological activities associated with 2-AD include:

- Antisense Applications : Oligodeoxynucleotides containing 2-AD have been developed for use in antisense therapy, demonstrating improved binding affinity and potency against target mRNAs .

- Antiviral Properties : The ability of 2-AD to incorporate into viral genomes may hinder viral replication processes, making it a candidate for antiviral drug development.

- Potential Antitumor Effects : Preliminary studies suggest that modifications involving 2-AD may enhance the efficacy of chemotherapeutic agents by improving their interaction with nucleic acids involved in tumor growth.

Table 1: Summary of Biological Activities of this compound

Case Study: Readthrough Activation

In a study involving Calu-6 cells with UGA nonsense mutations, treatment with 2-AD resulted in a significant increase in luciferase activity compared to controls treated with G418, indicating that 2-AD effectively promotes the synthesis of functional proteins from mutated mRNAs. This finding underscores the therapeutic potential of 2-AD in treating genetic disorders caused by premature stop codons .

Applications De Recherche Scientifique

Oligonucleotide Synthesis

2-Aminoadenosine serves as a key building block in the synthesis of oligonucleotides. Its incorporation into oligonucleotides enhances hybridization properties, making it valuable for various molecular biology applications.

- Synthesis Process : The synthesis of oligonucleotides containing this compound has been improved through novel processes that allow for efficient incorporation into DNA and RNA strands. This includes the development of phosphoramidite building blocks for automated solid-phase synthesis of RNA .

- Applications : Oligonucleotides with this compound are used as probes, primers, and antisense agents in PCR reactions and other diagnostic applications. They are particularly effective in studies involving hybridization to target mRNA sequences .

Table 1: Applications of Oligonucleotides Containing this compound

| Application | Description |

|---|---|

| PCR Primers | Used to amplify specific DNA sequences with enhanced specificity. |

| Antisense Probes | Deplete specific mRNA targets to study gene function. |

| Diagnostic Tools | Employed in assays for detecting genetic mutations or infections. |

RNA Structure Studies

The modification of RNA with this compound facilitates the study of hydrogen-bond networks and structural dynamics within RNA molecules.

- Research Findings : A comparative study utilized 2-amino-2-deoxyadenosine to investigate self-cleaving ribozymes, shedding light on the structural versus catalytic roles of active-site groups . This research underscores the importance of modified nucleotides in understanding RNA folding and function.

- Case Study : In a study examining riboswitches, the incorporation of this compound allowed researchers to evaluate how modifications affect RNA stability and interaction with ligands .

Therapeutic Applications

The potential therapeutic uses of this compound are being explored, particularly in the context of enhancing cellular processes.

- Microtubule Assembly : Research indicates that this compound-5'-O-triphosphate promotes microtubule assembly in vitro, suggesting its role in cellular structure and function . This property could have implications for drug development targeting cellular dynamics.

- DNA Repair Mechanisms : Substituting adenine with this compound has shown promising results in enhancing DNA repair mechanisms under prebiotic conditions, indicating its potential role in evolutionary biology and synthetic biology applications .

Table 2: Therapeutic Potential of this compound

| Application | Potential Impact |

|---|---|

| Microtubule Dynamics | Enhances assembly, potentially aiding cancer therapies. |

| DNA Repair | Improves efficiency of repair mechanisms in damaged DNA. |

Experimental Techniques

Several experimental techniques utilize this compound in their methodologies:

- Fluorescence Studies : The compound has been employed in fluorescence studies to analyze nucleotide interactions and conformational changes within nucleic acids .

- Postsynthetic Modifications : Recent advancements include postsynthetic strategies that allow for the introduction of this compound into existing oligonucleotide frameworks, expanding its utility in research settings .

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTFMPXQUSBYRL-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346570 | |

| Record name | 2-Aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096-10-8 | |

| Record name | 2-Aminoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCF94TM2UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.